N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a hydroxyphenyl group, and a pyrazole ring.
Preparation Methods
The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves several steps. One common method starts with the preparation of 5-(ethylsulfonyl)-2-hydroxybenzoic acid, which is then converted into the corresponding acid chloride. This intermediate is reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxamide under suitable conditions to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethylsulfonyl group can be reduced to an ethylthio group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and inflammation .
Comparison with Similar Compounds
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds such as:
N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide: This compound has a methoxy group instead of a hydroxy group, which may affect its reactivity and biological activity.
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide: This compound has a phenoxyacetamide group instead of a pyrazole ring, which may influence its chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H19N3O4S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H19N3O4S/c1-5-23(21,22)11-6-7-13(19)12(8-11)16-15(20)14-9(2)17-18(4)10(14)3/h6-8,19H,5H2,1-4H3,(H,16,20) |
InChI Key |
MZUKNIIMYTUXDI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=C(N(N=C2C)C)C |
Origin of Product |
United States |
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